4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine
Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, a class of compounds to which this molecule belongs, have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their biological effects . The interaction of these compounds with their targets leads to changes in the biological activities of the targets, resulting in the observed effects .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially influence the ADME properties and bioavailability of this compound.
Result of Action
Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), with certain compounds exhibiting excellent antibacterial activity .
Action Environment
The biological activities of 1,2,4-oxadiazole derivatives can potentially be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The presence of the chlorophenyl group allows for nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The pyridine ring can engage in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of methoxy or tert-butyl derivatives, while coupling reactions can introduce various aryl or alkyl groups to the pyridine ring.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticancer, antibacterial, and antifungal agent.
Agricultural Chemistry: The compound exhibits activity against plant pathogens and pests.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine
- 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine
- 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine
Uniqueness
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHSTJIIYVWWOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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